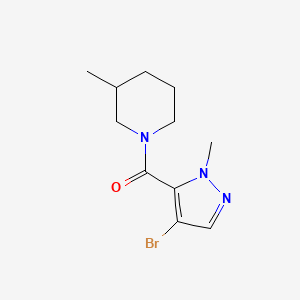
(4-Bromo-1-methyl-1H-pyrazol-5-YL)(3-methylpiperidino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-1-methyl-1H-pyrazol-5-YL)(3-methylpiperidino)methanone is a heterocyclic compound that features both a pyrazole and a piperidine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The bromine atom and the methyl groups contribute to its unique chemical properties, influencing its reactivity and interactions with other molecules.
准备方法
合成路线和反应条件
(4-溴-1-甲基-1H-吡唑-5-基)(3-甲基哌啶基)甲酮的合成通常涉及多个步骤:
吡唑环的形成: 吡唑环可以通过在酸性或碱性条件下使 1,3-二酮与肼或其衍生物反应来合成。
哌啶环的形成: 哌啶环可以通过吡啶的氢化或通过涉及适当前体的环化反应来合成。
偶联反应: 最后一步涉及将溴化吡唑与甲基哌啶部分偶联,通常在极性溶剂(如二甲基甲酰胺 (DMF))中使用碳酸钾等碱。
工业生产方法
这种化合物的工业生产可能会遵循类似的合成路线,但在更大的规模上进行,并针对产量和纯度进行优化。可以使用连续流动反应器和自动化合成平台来提高效率和可扩展性。
化学反应分析
反应类型
(4-溴-1-甲基-1H-吡唑-5-基)(3-甲基哌啶基)甲酮可以发生各种化学反应,包括:
取代反应: 溴原子可以在适当的条件下被其他亲核试剂(如胺或硫醇)取代。
氧化和还原: 该化合物可以被氧化或还原,影响吡唑环或哌啶环。
偶联反应: 它可以参与偶联反应,如 Suzuki 或 Heck 反应,形成更复杂的结构。
常见试剂和条件
取代: 胺或硫醇等亲核试剂,氢化钠或碳酸钾等碱,DMF 或 DMSO 等溶剂。
氧化: 高锰酸钾或过氧化氢等氧化剂。
还原: 氢化铝锂或硼氢化钠等还原剂。
主要产物
这些反应的主要产物取决于所使用的具体试剂和条件。例如,用胺进行取代将生成氨基衍生物,而氧化可能会生成酮或醛。
科学研究应用
化学
在化学领域,(4-溴-1-甲基-1H-吡唑-5-基)(3-甲基哌啶基)甲酮可用作合成更复杂分子的构建块。
生物学和医学
在生物学和医学领域,可以研究这种化合物作为药物的潜力。吡唑环和哌啶环是许多生物活性分子中常见的基序,这表明这种化合物可能表现出有趣的生物活性,如抗炎、抗菌或抗癌特性。
工业
在工业领域,由于其独特的化学性质,(4-溴-1-甲基-1H-吡唑-5-基)(3-甲基哌啶基)甲酮可用于开发新型材料,如聚合物或涂料。
作用机制
(4-溴-1-甲基-1H-吡唑-5-基)(3-甲基哌啶基)甲酮的作用机制将取决于其具体应用。在生物学背景下,它可能与特定的酶或受体相互作用,调节它们的活性并导致治疗效果。溴原子和甲基可能影响其对这些靶标的结合亲和力和选择性。
相似化合物的比较
类似化合物
(4-氯-1-甲基-1H-吡唑-5-基)(3-甲基哌啶基)甲酮: 结构相似,但用氯原子代替了溴原子。
(4-溴-1-乙基-1H-吡唑-5-基)(3-甲基哌啶基)甲酮: 结构相似,但在吡唑环上用乙基取代了甲基。
独特性
(4-溴-1-甲基-1H-吡唑-5-基)(3-甲基哌啶基)甲酮的独特性在于溴原子和甲基的特定组合,这会影响其反应性和与其他分子的相互作用。这种独特性可以用来开发具有针对特定应用的定制特性的新化合物。
属性
分子式 |
C11H16BrN3O |
|---|---|
分子量 |
286.17 g/mol |
IUPAC 名称 |
(4-bromo-2-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H16BrN3O/c1-8-4-3-5-15(7-8)11(16)10-9(12)6-13-14(10)2/h6,8H,3-5,7H2,1-2H3 |
InChI 键 |
YZJSQVUCFMSBQN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)C(=O)C2=C(C=NN2C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


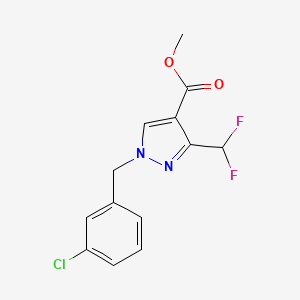
![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B10906897.png)
![6-[(Z)-1-bromo-2-phenyl-vinyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10906905.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10906917.png)
![methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906918.png)
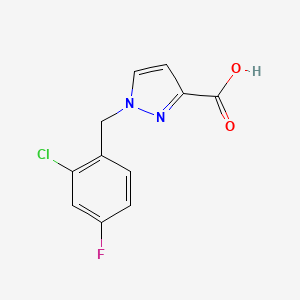
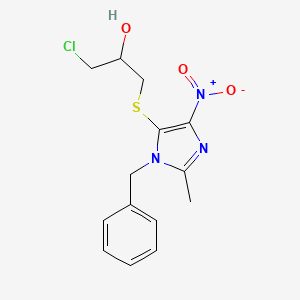
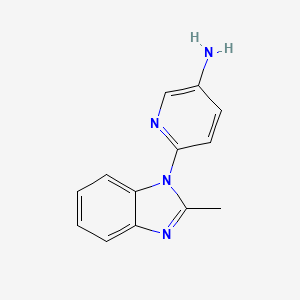
![(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B10906952.png)
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10906953.png)
![Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906955.png)
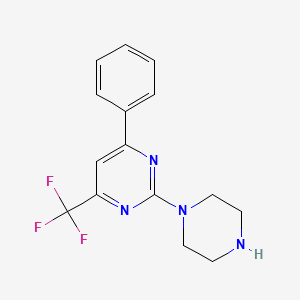
![3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10906965.png)
![Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate](/img/structure/B10906970.png)
